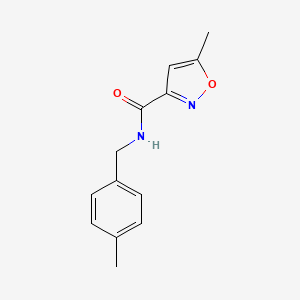
1-(cyclopentylcarbonyl)-4-(4-fluorophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(cyclopentylcarbonyl)-4-(4-fluorophenyl)piperazine, also known as CPP or Fluoropiperazine, is a chemical compound used in scientific research. It is a piperazine derivative that has been found to have various biochemical and physiological effects.
作用機序
The exact mechanism of action of 1-(cyclopentylcarbonyl)-4-(4-fluorophenyl)piperazine is not fully understood. However, it is believed to act as a serotonin receptor agonist, specifically at the 5-HT1A receptor subtype. It has also been found to have affinity for the dopamine D2 receptor. These interactions with neurotransmitter receptors may be responsible for its effects on the central nervous system.
Biochemical and Physiological Effects:
1-(cyclopentylcarbonyl)-4-(4-fluorophenyl)piperazine has been found to have various biochemical and physiological effects. It has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. Additionally, 1-(cyclopentylcarbonyl)-4-(4-fluorophenyl)piperazine has been found to have vasodilatory effects, which may contribute to its potential therapeutic applications in the treatment of cardiovascular diseases.
実験室実験の利点と制限
The synthesis method of 1-(cyclopentylcarbonyl)-4-(4-fluorophenyl)piperazine is relatively simple and can be carried out in a laboratory setting. Additionally, 1-(cyclopentylcarbonyl)-4-(4-fluorophenyl)piperazine has been found to have various potential therapeutic applications, making it a valuable compound for scientific research. However, there are limitations to its use in lab experiments. 1-(cyclopentylcarbonyl)-4-(4-fluorophenyl)piperazine has been found to have low solubility in water, which may limit its use in certain experiments. Additionally, its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are many potential future directions for research on 1-(cyclopentylcarbonyl)-4-(4-fluorophenyl)piperazine. Further studies on its mechanism of action may provide insight into its potential therapeutic applications. Additionally, studies on its effects on other neurotransmitter systems may uncover new potential therapeutic targets. Furthermore, studies on its pharmacokinetics and pharmacodynamics may provide valuable information for the development of new drugs based on 1-(cyclopentylcarbonyl)-4-(4-fluorophenyl)piperazine.
合成法
The synthesis of 1-(cyclopentylcarbonyl)-4-(4-fluorophenyl)piperazine involves the reaction of 4-fluorophenylpiperazine with cyclopentanone in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate imine, which is then reduced to form 1-(cyclopentylcarbonyl)-4-(4-fluorophenyl)piperazine. The synthesis method is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
1-(cyclopentylcarbonyl)-4-(4-fluorophenyl)piperazine has been used in various scientific research studies, including studies on the central nervous system, cardiovascular system, and cancer. It has been found to have potential therapeutic applications in the treatment of anxiety, depression, and other psychiatric disorders. 1-(cyclopentylcarbonyl)-4-(4-fluorophenyl)piperazine has also been studied for its effects on the cardiovascular system, where it has been found to have vasodilatory effects. Additionally, 1-(cyclopentylcarbonyl)-4-(4-fluorophenyl)piperazine has been studied for its potential anticancer properties.
特性
IUPAC Name |
cyclopentyl-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O/c17-14-5-7-15(8-6-14)18-9-11-19(12-10-18)16(20)13-3-1-2-4-13/h5-8,13H,1-4,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVHMDSPVQQBGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![{[5-(phenylthio)-2-furyl]methylene}malononitrile](/img/structure/B5820971.png)

![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5820985.png)


![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-fluorobenzamide](/img/structure/B5821001.png)
![2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5821010.png)
![{2-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-6-methoxyphenoxy}acetic acid](/img/structure/B5821020.png)

![3,4-dimethoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5821026.png)